Pizuglanstat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pizuglanstat, also known as TAS-205, is a selective hematopoietic prostaglandin D synthase (HPGDS) inhibitor . It was discovered by Taiho Pharmaceutical and is currently under development as a treatment for Duchenne muscular dystrophy (DMD) . The drug is designed to control the decline in motor function in DMD patients by inhibiting HPGDS, which exacerbates the inflammatory response in DMD patients’ muscles .
Molecular Structure Analysis
Pizuglanstat has a chemical formula of C27H36N6O4 . Its exact mass is 508.28 and its molecular weight is 508.623 .Wissenschaftliche Forschungsanwendungen
Collaborative Research Across Disciplinary and Organizational Boundaries : The importance of multidisciplinary collaboration in scientific and engineering research, including challenges and coordination mechanisms, is highlighted. This could be relevant to the development and study of new drugs like Pizuglanstat (Cummings & Kiesler, 2005).
Cancer Systems Biology : The integration of systems biology with traditional research approaches is vital for personalized cancer therapy. This might be applicable to the development of drugs like Pizuglanstat in targeting specific cancers or conditions (Werner, Mills, & Ram, 2014).
Microbial Genetics in Evolution Experiments : The study of microorganisms to understand evolution can provide insights into the genetic bases of adaptation, which may be relevant for understanding how drugs like Pizuglanstat can affect biological systems (Elena & Lenski, 2003).
Strategic Behaviours of Principal Investigators : Understanding how principal investigators strategize in a research environment can be relevant for managing the development of new drugs like Pizuglanstat (O’Kane, Cunningham, & Mangematin, 2015).
Online Resilient Resource Management of Scientific Workflows : The use of advanced technology for the management of scientific research data could be relevant in managing large-scale data involved in Pizuglanstat research (Ferreira da Silva et al., 2019).
Drug Discovery Perspectives : An understanding of the history and current trends in drug discovery, including molecular biology and genome sciences, is essential for the development of new drugs like Pizuglanstat (Drews, 2000).
Wirkmechanismus
Zukünftige Richtungen
Pizuglanstat is currently in Phase III clinical trials for the treatment of Duchenne muscular dystrophy (DMD) in Japan . The trial aims to study the efficacy and safety of Pizuglanstat by orally administering the drug twice daily for 52 weeks . Taiho Pharmaceutical aims to make Pizuglanstat available as soon as possible to patients and healthcare professionals fighting DMD, a disease considered an unmet medical need .
Eigenschaften
IUPAC Name |
4-(1-methylpyrrole-2-carbonyl)-N-[4-[4-(morpholine-4-carbonyl)piperidin-1-yl]phenyl]piperazine-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36N6O4/c1-29-10-2-3-24(29)26(35)31-13-15-33(16-14-31)27(36)28-22-4-6-23(7-5-22)30-11-8-21(9-12-30)25(34)32-17-19-37-20-18-32/h2-7,10,21H,8-9,11-20H2,1H3,(H,28,36) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNFJGCDCPYTEKF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(=O)N2CCN(CC2)C(=O)NC3=CC=C(C=C3)N4CCC(CC4)C(=O)N5CCOCC5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36N6O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pizuglanstat | |
CAS RN |
1244967-98-3 |
Source
|
Record name | Pizuglanstat [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1244967983 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PIZUGLANSTAT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/04RV4N7EMO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.